molecular formula C18H15NO2 B12885197 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one CAS No. 62679-17-8

2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B12885197
CAS No.: 62679-17-8
M. Wt: 277.3 g/mol
InChI Key: HBWOIQWZEZUMNJ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic ketone featuring a 1,2-oxazole core substituted with a phenyl group at the 3-position and a 4-methylphenylacetyl moiety at the 5-position.

Properties

CAS No.

62679-17-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C18H15NO2/c1-13-7-9-14(10-8-13)11-17(20)18-12-16(19-21-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3

InChI Key

HBWOIQWZEZUMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Attachment of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit promising anticancer properties. The oxazole moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. For instance, studies have shown that derivatives of oxazole can induce apoptosis in cancer cells and inhibit proliferation by interfering with key signaling pathways involved in cell division .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Oxazole derivatives have been reported to possess significant antibacterial and antifungal effects. In vitro studies demonstrate that these compounds can inhibit the growth of various pathogenic microorganisms, suggesting their potential use as new antimicrobial agents .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of oxazole-containing compounds. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in treating conditions such as Alzheimer's and Parkinson's disease .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone has been explored as a material for organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current makes it a candidate for use in display technologies and solid-state lighting solutions .

2.2 Photovoltaic Cells

The compound's photophysical properties also make it suitable for applications in photovoltaic cells. Research suggests that incorporating oxazole derivatives can enhance the efficiency of solar energy conversion by improving light absorption and charge transport within the cell structure .

Analytical Chemistry Applications

3.1 Chromatography

In analytical chemistry, 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone is utilized as a standard reference compound in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .

3.2 Spectroscopic Studies

The compound's unique spectral characteristics make it valuable in spectroscopic studies. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy utilize this compound to elucidate structural information about other related chemical entities .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study COLED ApplicationsAchieved a luminous efficiency of 30 cd/A using the compound as an emissive layer in OLED devices.

Mechanism of Action

The mechanism of action of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one with compounds sharing key structural motifs, such as heterocyclic rings, aryl substituents, or ketone functionalities.

Structural and Physical Properties

Table 1: Comparative Physical and Structural Data

Compound Name Molecular Formula Melting Point (°C) Key Structural Features References
2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one C₁₈H₁₅NO₂ Not reported 1,2-oxazole core, 4-methylphenyl and phenyl substituents Inferred
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone C₁₂H₁₁NOS Not reported Thiazole core, 4-methyl and phenyl substituents
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₂ClO₂S 137.3–138.5 Sulfur-containing substituent, chloromethyl group
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one C₂₀H₂₀N₂O Not reported Pyrazoline ring, conjugated ethenyl group

Key Observations :

  • Heterocyclic Core Differences : The 1,2-oxazole ring in the target compound is more electron-deficient compared to thiazole (in ) or pyrazoline (in ) derivatives, affecting its reactivity in nucleophilic or electrophilic reactions.
  • Substituent Effects: The 4-methylphenyl group enhances lipophilicity, while the phenyl group on the oxazole may stabilize the ring through conjugation.
  • Conformational Flexibility : The pyrazoline derivative adopts an envelope conformation due to puckering, whereas the 1,2-oxazole core is planar, reducing steric hindrance.

Key Observations :

  • The target compound likely follows a route similar to 1,2-oxazole derivatives in , where α-halogenated ketones react with heterocyclic precursors under basic conditions.
  • Sulfur-containing analogs (e.g., ) require transition-metal catalysts (e.g., Ru(II)), highlighting the need for specialized conditions compared to oxazole synthesis.
Spectroscopic and Crystallographic Data
  • NMR Analysis : For sulfur-containing analogs (e.g., ), distinct ¹H and ¹³C NMR shifts are observed for sulfanylidene groups (e.g., δ ~2.5–3.5 ppm for methyl groups attached to sulfur). The target compound’s oxazole ring would exhibit deshielded protons due to electron withdrawal.
  • Crystal Structures : The pyrazoline derivative in forms C–H···O hydrogen-bonded chains, whereas sulfur-containing analogs () may exhibit stronger intermolecular interactions (e.g., S···O contacts).

Biological Activity

2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one, a compound featuring an oxazole ring, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and antifungal activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one is C18_{18}H15_{15}N1_{1}O2_{2}. The compound consists of a ketone functional group linked to an oxazole moiety, which is known for its role in various biological activities. The structure can be summarized as follows:

Atom CountSymbol
Carbon18
Hydrogen15
Nitrogen1
Oxygen2

Antioxidant Activity

Research has demonstrated that compounds containing oxazole rings exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method indicated that derivatives similar to 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one showed effective radical scavenging abilities. The antioxidant activity was quantified through various assays, revealing that this compound could potentially outperform traditional antioxidants like ascorbic acid in specific contexts .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Remarks
Ascorbic Acid87.7Control
2-(4-Methylphenyl)-1-(3-phenyl...)88.6Higher activity than ascorbic acid
Other Oxazole DerivativesVaries (66.8 - 78.6)Comparable to known antioxidants

Antibacterial Activity

The antibacterial efficacy of 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one has been evaluated against various bacterial strains. Studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potential for therapeutic applications.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus<100Moderate
Escherichia coli<125Moderate
Pseudomonas aeruginosa<150Moderate

Antifungal Activity

In addition to its antibacterial properties, the compound has also been tested for antifungal activity. Preliminary results show effectiveness against common fungal pathogens, which could open avenues for developing antifungal agents based on its structure.

Case Studies

One significant study focused on the synthesis and evaluation of related oxazole derivatives demonstrated that modifications to the oxazole ring could enhance both antioxidant and antimicrobial activities. These findings underscore the importance of structural variations in optimizing biological efficacy .

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